(S)-1-(9-(2-(Dimethylamino)ethyl)-3-(hydroxymethyl)-3,4-dihydro-1H-pyrrolo[2,3-h]isoquinolin-2(7H)-yl)ethanone
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Overview
Description
(S)-1-(9-(2-(Dimethylamino)ethyl)-3-(hydroxymethyl)-3,4-dihydro-1H-pyrrolo[2,3-h]isoquinolin-2(7H)-yl)ethanone is a complex organic compound that belongs to the class of isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(9-(2-(Dimethylamino)ethyl)-3-(hydroxymethyl)-3,4-dihydro-1H-pyrrolo[2,3-h]isoquinolin-2(7H)-yl)ethanone typically involves multi-step organic reactions. The starting materials often include isoquinoline derivatives and various reagents to introduce the dimethylaminoethyl and hydroxymethyl groups. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and yield. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(9-(2-(Dimethylamino)ethyl)-3-(hydroxymethyl)-3,4-dihydro-1H-pyrrolo[2,3-h]isoquinolin-2(7H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield aldehydes or carboxylic acids, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (S)-1-(9-(2-(Dimethylamino)ethyl)-3-(hydroxymethyl)-3,4-dihydro-1H-pyrrolo[2,3-h]isoquinolin-2(7H)-yl)ethanone involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application. For example, in medicinal chemistry, it may inhibit a specific enzyme involved in a disease pathway, while in material science, it may interact with other molecules to form stable structures.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline Derivatives: Compounds with similar isoquinoline structures but different functional groups.
Pyrroloisoquinoline Compounds: Molecules with similar pyrroloisoquinoline cores but varying substituents.
Uniqueness
(S)-1-(9-(2-(Dimethylamino)ethyl)-3-(hydroxymethyl)-3,4-dihydro-1H-pyrrolo[2,3-h]isoquinolin-2(7H)-yl)ethanone is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C18H25N3O2 |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
1-[(3S)-9-[2-(dimethylamino)ethyl]-3-(hydroxymethyl)-1,3,4,7-tetrahydropyrrolo[2,3-h]isoquinolin-2-yl]ethanone |
InChI |
InChI=1S/C18H25N3O2/c1-12(23)21-10-16-13(8-15(21)11-22)4-5-17-18(16)14(9-19-17)6-7-20(2)3/h4-5,9,15,19,22H,6-8,10-11H2,1-3H3/t15-/m0/s1 |
InChI Key |
MVHGPFWSYIDLJY-HNNXBMFYSA-N |
Isomeric SMILES |
CC(=O)N1CC2=C(C[C@H]1CO)C=CC3=C2C(=CN3)CCN(C)C |
Canonical SMILES |
CC(=O)N1CC2=C(CC1CO)C=CC3=C2C(=CN3)CCN(C)C |
Origin of Product |
United States |
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